Cyclo-(Pro-Gly)

Description

Properties

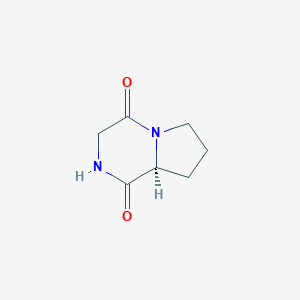

IUPAC Name |

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914215 | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97011-16-0 | |

| Record name | Cyclo(prolylglycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(prolylglycyl) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLO(PROLYLGLYCYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neuroprotective Properties of Cyclo-(Pro-Gly): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), an endogenous cyclic dipeptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This document provides a comprehensive technical overview of the neuroprotective properties of Cyclo-(Pro-Gly), focusing on its mechanisms of action, supporting quantitative data from preclinical studies, and detailed experimental methodologies. Key neuroprotective functions include the attenuation of excitotoxicity, mitigation of oxidative stress, and inhibition of apoptosis. These effects are mediated through the modulation of critical signaling pathways, including the MDM2-p53 and Nrf2 pathways. This guide is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases and acute neurological injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving excitotoxicity, oxidative stress, and apoptosis, necessitates the development of novel therapeutic strategies. Cyclo-(Pro-Gly), a diketopiperazine, has demonstrated significant neuroprotective effects in various preclinical models.[1] Its ability to cross the blood-brain barrier and modulate key intracellular signaling cascades makes it a compelling candidate for further investigation and development.[2] This technical guide synthesizes the current understanding of the neuroprotective properties of Cyclo-(Pro-Gly).

Mechanisms of Neuroprotection

Cyclo-(Pro-Gly) exerts its neuroprotective effects through a multi-faceted approach, targeting key pathways involved in neuronal cell death and damage.

Anti-Apoptotic Effects

Cyclo-(Pro-Gly) has been shown to inhibit neuronal apoptosis, a programmed cell death pathway implicated in numerous neurodegenerative conditions.[2] One of the primary mechanisms underlying this anti-apoptotic effect is the modulation of the MDM2-p53 signaling pathway .[3] Under conditions of cellular stress, the tumor suppressor protein p53 is activated, leading to the transcription of pro-apoptotic genes. Cyclo-(Pro-Gly) treatment has been found to upregulate Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase that targets p53 for degradation, thereby preventing the initiation of the apoptotic cascade.[4] This action is believed to be mediated through the activation of the Akt signaling pathway. Furthermore, Cyclo-(Pro-Gly) has been observed to reduce the number of early apoptotic cells, suggesting a direct interference with the apoptotic process.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. Cyclo-(Pro-Gly) demonstrates potent anti-oxidative properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by Cyclo-(Pro-Gly), Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhancement of the cellular antioxidant defense system helps to neutralize ROS and protect neurons from oxidative damage.

Protection Against Excitotoxicity

Excitotoxicity, a pathological process triggered by the excessive activation of glutamate (B1630785) receptors, leads to a massive influx of calcium ions and subsequent neuronal death. Cyclo-(Pro-Gly) has been shown to protect neurons from glutamate-induced excitotoxicity. While the precise mechanism is still under investigation, it is suggested that Cyclo-(Pro-Gly) may act as a modulator of glutamate receptors, potentially as an antagonist at the NMDA receptor's glycine (B1666218) site, thereby preventing excessive calcium influx.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of Cyclo-(Pro-Gly).

| In Vitro Model | Neurotoxic Insult | Cyclo-(Pro-Gly) Concentration | Observed Effect | Assay | Reference |

| Human Fetal Neural Stem Cells (hfNSCs) | Hydrogen Peroxide (Oxidative Stress) | Dose-dependent | Attenuated oxidative stress-induced cell death | Cell Viability Assay | |

| Cultured Cerebellar Neurons | Glutamate (Excitotoxicity) | 10-100 nM | Significant recovery from glutamate-induced neurotoxicity | Cell Count | |

| HT22 Murine Hippocampal Cells | Glutamate (Oxidative Stress) | Not specified | Reduced glutamate-induced oxidative stress and cell death | Cell Viability Assay | |

| SH-SY5Y and HEK293 Cells | - | Not specified | Reduced the number of early apoptotic cells | Apoptosis Assay |

Table 1: Summary of In Vitro Neuroprotective Effects of Cyclo-(Pro-Gly)

| In Vivo Model | Condition | Cyclo-(Pro-Gly) Administration | Observed Effect | Assessment Method | Reference |

| Rat Stroke Model | Ischemic Brain Injury | Oral administration | Enhanced neural plasticity and facilitated learning | Behavioral Tests | |

| Animal models | Neurological disorders | Not specified | Improved functional recovery | Not specified |

Table 2: Summary of In Vivo Neuroprotective Effects of Cyclo-(Pro-Gly)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Cyclo-(Pro-Gly)'s neuroprotective properties.

Cell Viability and Neuroprotection Assays

Objective: To assess the protective effect of Cyclo-(Pro-Gly) against neurotoxin-induced cell death.

Cell Lines:

-

HT22 (murine hippocampal neuronal cell line)

-

Primary cortical neurons

-

Human fetal neural stem cells (hfNSCs)

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1.5 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of Cyclo-(Pro-Gly) for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin such as glutamate (e.g., 5 mM) or hydrogen peroxide for a defined duration (e.g., 24 hours).

-

Cell Viability Assessment:

-

MTT/CCK-8 Assay: Add MTT or CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium as an indicator of cytotoxicity.

-

Apoptosis Assay

Objective: To determine if Cyclo-(Pro-Gly) inhibits apoptosis.

Cell Line:

-

Neuroblastoma cell lines (e.g., SH-SY5Y)

-

Human fetal neural stem cells (hfNSCs)

Protocol (Annexin V-FITC/PI Staining):

-

Cell Treatment: Treat cells with the neurotoxic agent in the presence or absence of Cyclo-(Pro-Gly).

-

Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Neurite Outgrowth Assay

Objective: To evaluate the effect of Cyclo-(Pro-Gly) on neuronal differentiation and regeneration.

Cell Lines:

-

PC-12 cells

-

Primary neurons

Protocol:

-

Cell Culture: Plate neuronal cells on a suitable substrate (e.g., poly-L-lysine coated plates).

-

Treatment: Treat the cells with Cyclo-(Pro-Gly) at various concentrations.

-

Fixation and Staining: After a defined period, fix the cells with paraformaldehyde and stain for neuronal markers such as β-III tubulin or MAP2. Nuclei can be counterstained with DAPI.

-

Image Acquisition and Analysis: Capture images using a fluorescence microscope. Quantify neurite outgrowth using software to measure parameters such as the total length of neurites per cell, the number of primary neurites, and the number of branch points.

Signaling Pathways and Visualizations

The neuroprotective effects of Cyclo-(Pro-Gly) are mediated by its interaction with specific intracellular signaling pathways.

MDM2-p53 Signaling Pathway in Anti-Apoptosis

Under cellular stress, p53 is activated and promotes the transcription of genes that lead to apoptosis. Cyclo-(Pro-Gly) activates the Akt signaling pathway, which in turn upregulates MDM2. MDM2 then ubiquitinates p53, targeting it for proteasomal degradation and thereby inhibiting apoptosis.

Caption: MDM2-p53 signaling pathway in Cyclo-(Pro-Gly) mediated anti-apoptosis.

Nrf2 Signaling Pathway in Antioxidant Response

Cyclo-(Pro-Gly) promotes the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes like HO-1.

Caption: Nrf2 signaling pathway in Cyclo-(Pro-Gly) mediated antioxidant response.

Experimental Workflow for Assessing Neuroprotection

The general workflow for evaluating the neuroprotective properties of Cyclo-(Pro-Gly) in an in vitro model of neurotoxicity is outlined below.

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion and Future Directions

Cyclo-(Pro-Gly) has demonstrated robust neuroprotective properties in a variety of preclinical models, acting through well-defined anti-apoptotic and anti-oxidative stress mechanisms. The modulation of the MDM2-p53 and Nrf2 signaling pathways highlights its potential as a multi-target therapeutic agent for neurological disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular targets of Cyclo-(Pro-Gly) and further exploring its efficacy in a wider range of in vivo models of neurodegeneration and acute brain injury. Additionally, pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing and delivery strategies for potential clinical applications. The continued exploration of Cyclo-(Pro-Gly) and its derivatives holds significant promise for the development of novel and effective neuroprotective therapies.

References

- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 2. US7232798B2 - Neuroprotection and neuroegenisis by administering cyclic prolyl glycine - Google Patents [patents.google.com]

- 3. Cyclo-glycylproline attenuates hydrogen peroxide-induced cellular damage mediated by the MDM2-p53 pathway in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by Mitochondrial NAD Against Glutamate-Induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclo-(Pro-Gly) in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), an endogenous cyclic dipeptide, has emerged as a significant modulator of key cellular signaling pathways, exhibiting neuroprotective, anti-inflammatory, and potential anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the bioactivity of Cyclo-(Pro-Gly), with a focus on its role in the Nrf2/NF-κB axis, the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, and its influence on neurotrophic factor expression. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.

Introduction

Cyclo-(Pro-Gly), also known as cycloprolylglycine, is a diketopiperazine formed from the cyclization of the dipeptide proline-glycine. Its stable cyclic structure confers resistance to enzymatic degradation, enhancing its bioavailability and potential as a therapeutic agent.[1] Found endogenously in the human body, including in plasma and cerebrospinal fluid, Cyclo-(Pro-Gly) has garnered significant interest for its diverse pharmacological activities.[1] This guide will elucidate the intricate roles of Cyclo-(Pro-Gly) in cellular signaling, providing a comprehensive resource for researchers in the field.

Key Signaling Pathways Modulated by Cyclo-(Pro-Gly)

Cyclo-(Pro-Gly) and its structural analog, Cyclo-(His-Pro), exert their biological effects by influencing several critical signaling pathways.

The Nrf2/NF-κB Signaling Axis: A Nexus of Antioxidant and Anti-inflammatory Responses

A pivotal mechanism of action for cyclic dipeptides like Cyclo-(His-Pro), which shares structural similarities with Cyclo-(Pro-Gly), involves the modulation of the Nrf2 and NF-κB signaling pathways.[2]

-

Activation of the Nrf2 Pathway: Cyclo-(His-Pro) has been shown to trigger the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon stimulation by Cyclo-(His-Pro), Nrf2 dissociates from Keap1 and moves into the nucleus. This process can be mediated by the p38 MAPK signaling pathway.

-

Inhibition of the NF-κB Pathway: Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes. This Nrf2-mediated antioxidant response plays a crucial role in suppressing the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of Nrf2 by Cyclo-(His-Pro) leads to the inhibition of NF-κB nuclear accumulation, thereby downregulating the expression of pro-inflammatory genes.

Modulation of the IGF-1 Signaling Pathway

Cyclo-(Pro-Gly) is a metabolite of Insulin-like Growth Factor-1 (IGF-1) and plays a crucial role in regulating its bioavailability and function.

-

Interaction with IGFBP-3: The majority of circulating IGF-1 is bound to IGF-binding proteins (IGFBPs), primarily IGFBP-3, which renders it inactive. Cyclo-(Pro-Gly) retains the binding affinity to IGFBP-3 and can competitively displace IGF-1 from this complex. This action increases the concentration of free, bioactive IGF-1.

-

Normalization of IGF-1 Function: By modulating the binding of IGF-1 to IGFBP-3, Cyclo-(Pro-Gly) can normalize IGF-1 function. In conditions of IGF-1 insufficiency, it promotes IGF-1 activity, while in states of IGF-1 excess, it can be inhibitory. This homeostatic regulation is critical for neuronal survival and vascular remodeling.

Positive Allosteric Modulation of AMPA Receptors and BDNF Expression

Cyclo-(Pro-Gly) has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

-

Enhancement of AMPA Receptor Activity: By binding to an allosteric site on the AMPA receptor, Cyclo-(Pro-Gly) enhances the receptor's response to the neurotransmitter glutamate. This leads to increased cation influx and neuronal depolarization.

-

Upregulation of BDNF: The activation of AMPA receptors is known to stimulate the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. The positive modulatory effect of Cyclo-(Pro-Gly) on AMPA receptors contributes to increased BDNF levels, which is a crucial component of its neuroprotective and cognitive-enhancing effects.

References

- 1. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclo-(Pro-Gly): A Technical Guide to its Nootropic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo-(L-prolyl-L-glycine), a cyclic dipeptide, has emerged as a promising nootropic agent with significant neuroprotective and cognitive-enhancing properties. This document provides a comprehensive technical overview of Cyclo-(Pro-Gly) (cGP), summarizing the current state of research into its mechanisms of action, pharmacokinetic profile, and preclinical efficacy. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the multifaceted actions of this intriguing molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for cognitive and neurological disorders.

Introduction

Cyclo-(Pro-Gly) is an endogenous cyclic dipeptide found in the mammalian brain. Its unique cyclic structure confers enhanced stability and bioavailability compared to linear peptides, making it an attractive candidate for therapeutic development.[1] Preclinical studies have demonstrated its potential in improving memory and learning, as well as exhibiting neuroprotective effects in models of neurodegenerative diseases. This guide delves into the core scientific data underpinning the nootropic potential of cGP.

Mechanism of Action

The nootropic effects of Cyclo-(Pro-Gly) are attributed to its modulation of multiple signaling pathways, primarily involving the insulin-like growth factor-1 (IGF-1) system and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Modulation of IGF-1 Signaling

cGP is a key regulator of IGF-1 homeostasis. It competitively binds to Insulin-like Growth Factor Binding Protein 3 (IGFBP-3), thereby increasing the bioavailability of free IGF-1.[2] IGF-1 is a critical neurotrophic factor involved in neuronal survival, growth, and synaptic plasticity. By modulating IGF-1 availability, cGP can potentiate its neuroprotective and cognitive-enhancing effects.

Positive Allosteric Modulation of AMPA Receptors

cGP acts as a positive allosteric modulator of AMPA receptors, enhancing their response to glutamate (B1630785). This potentiation of AMPA receptor activity is believed to be a key mechanism underlying its cognitive-enhancing effects, as AMPA receptors play a crucial role in synaptic plasticity and learning. Furthermore, activation of AMPA receptors by cGP leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the nootropic and pharmacological properties of Cyclo-(Pro-Gly).

Table 1: Preclinical Efficacy of Cyclo-(Pro-Gly) in Cognitive Tasks

| Animal Model | Cognitive Task | Administration Route | Dosage | Key Findings | Reference |

| Rat | Passive Avoidance | Intraperitoneal (i.p.) | 0.1 mg/kg | Demonstrated antiamnesic activity. | [3] |

| APP/PS1 Mouse (Alzheimer's Model) | Morris Water Maze | Intranasal | 20 mg/kg | Ameliorated memory impairment and reduced amyloid pathology. | [4] |

Table 2: Pharmacokinetic Parameters of Cyclo-(Pro-Gly)

| Parameter | Value | Species | Notes | Reference |

| Elimination Half-life | ~7 hours | Not Specified | Readily crosses the blood-brain barrier. | [2] |

| Bioavailability | Not Quantified | - | Cyclic structure suggests enhanced stability and potential for oral bioavailability. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

Passive Avoidance Test

This task assesses fear-motivated learning and memory.

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial: A rodent is placed in the light compartment. After a brief habituation period, the door is opened. Once the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.

-

Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive stimulus.

-

-

Drug Administration: Cyclo-(Pro-Gly) or vehicle is typically administered intraperitoneally at a specified time before the acquisition trial.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and assess the effect of compounds on ion channel function.

-

Preparation: Acute brain slices containing the region of interest (e.g., hippocampus) are prepared from rodents.

-

Recording:

-

A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron.

-

A tight seal is formed, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and currents flowing across the membrane are recorded.

-

-

AMPA Receptor Potentiation Assay:

-

A baseline of AMPA receptor-mediated currents is established by applying glutamate or an AMPA receptor agonist.

-

Cyclo-(Pro-Gly) is then co-applied with the agonist, and any change in the current amplitude or kinetics is measured to determine the degree of potentiation.

-

Discussion and Future Directions

The existing body of evidence strongly suggests that Cyclo-(Pro-Gly) is a compelling candidate for further investigation as a nootropic agent. Its dual mechanism of action, involving both the potentiation of neurotrophic factor signaling and the direct modulation of synaptic plasticity, presents a unique therapeutic profile. However, to advance the clinical development of cGP, several key areas require further research:

-

Comprehensive Dose-Response Studies: Elucidating the full dose-response relationship in various models of cognitive impairment is crucial for determining optimal therapeutic windows.

-

Detailed Pharmacokinetics and Metabolism: A thorough characterization of the oral bioavailability, metabolic fate, and clearance of cGP is essential for designing clinical trials.

-

Elucidation of Downstream Signaling: Further investigation into the specific downstream effectors of cGP-mediated AMPA receptor and TrkB activation will provide a more complete understanding of its molecular mechanisms.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are a prerequisite for any clinical investigation.

Conclusion

Cyclo-(Pro-Gly) represents a promising avenue for the development of novel nootropic and neuroprotective therapies. Its well-defined mechanisms of action, coupled with encouraging preclinical data, provide a strong rationale for its continued investigation. The information compiled in this technical guide is intended to serve as a foundational resource for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of this fascinating molecule into clinical reality.

References

- 1. Cyclo-Gly-Pro, a cyclic dipeptide, attenuates nociceptive behaviour and inflammatory response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

- 3. Enhancing Oral Bioavailability of Cyclic RGD Hexa-peptides by the Lipophilic Prodrug Charge Masking Approach: Redirection of Peptide Intestinal Permeability from a Paracellular to Transcellular Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro studies on Cyclo-(Pro-Gly) bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo-(Pro-Gly), a cyclic dipeptide also known as cGP, is a naturally occurring small molecule with a growing body of in vitro evidence suggesting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of Cyclo-(Pro-Gly), with a focus on its neuroprotective, anti-inflammatory, and anti-tumor effects, as well as its role in the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing molecule.

Data Presentation

Table 1: Summary of In Vitro Anti-Tumor Activity of Cyclo-(Pro-Gly)

| Cell Line | Assay Type | Endpoint | Cyclo-(Pro-Gly) Concentration | Result | Reference |

| HepG2 (Human hepatocellular carcinoma) | Cytotoxicity Assay | IC50 | 101.8 µM | Moderate anti-tumor activity | |

| A549 (Human lung carcinoma) | Cytotoxicity Assay | IC50 | 206 µM | Limited anti-tumor activity |

Table 2: Summary of In Vitro Anti-Inflammatory Activity of Cyclo-(Pro-Gly)

| Cell Line | Stimulus | Assay Type | Endpoint | Cyclo-(Pro-Gly) Concentration | Result | Reference |

| J774A.1 (Murine macrophage-like) | - | Cytokine Release Assay | Cytokine Levels | 5.0 µg/mL | Substantial upregulation of IFN-γ; moderate effects on MCP-1 and IL-10; minor impact on TNF-α secretion. | |

| RAW 264.7 (Murine macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Assay | NO Production | Not Specified | Inhibition of NO production | [1] |

Experimental Protocols

Neuroprotection Assays

Objective: To evaluate the neuroprotective effects of Cyclo-(Pro-Gly) against neuronal damage induced by oxidative stress or neurotoxins.

Commonly Used Cell Lines:

-

SH-SY5Y (Human neuroblastoma): A widely used model for neurodegenerative diseases.

-

PC12 (Rat pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF) and is a common model for studying neurite outgrowth and neuroprotection.[2]

General Protocol for Neuroprotection against Oxidative Stress (e.g., H₂O₂-induced toxicity in SH-SY5Y cells):

-

Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of Cyclo-(Pro-Gly). The cells are incubated for a predetermined period (e.g., 2 hours).

-

Induction of Oxidative Stress: A solution of hydrogen peroxide (H₂O₂) is added to the wells to a final concentration known to induce significant cell death (e.g., 200 µM). A control group without H₂O₂ is also maintained.

-

Incubation: The cells are incubated for 24 hours.

-

Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

Data Analysis: The viability of cells treated with Cyclo-(Pro-Gly) and H₂O₂ is compared to that of cells treated with H₂O₂ alone to determine the protective effect.

Neurite Outgrowth Assay (using PC12 cells):

-

Cell Culture and Plating: PC12 cells are cultured and plated on collagen-coated plates.

-

Differentiation: Cells are treated with Nerve Growth Factor (NGF) to induce differentiation and neurite outgrowth.

-

Treatment: Differentiated cells are then treated with various concentrations of Cyclo-(Pro-Gly).

-

Imaging and Analysis: After a set incubation period, cells are fixed and imaged. Neurite length and the number of neurite-bearing cells are quantified using image analysis software.

Anti-Inflammatory Assays

Objective: To assess the ability of Cyclo-(Pro-Gly) to modulate inflammatory responses in vitro.

Commonly Used Cell Line:

-

RAW 264.7 (Murine macrophage): A standard cell line for studying inflammation, as it produces inflammatory mediators like nitric oxide (NO) and various cytokines upon stimulation with lipopolysaccharide (LPS).

General Protocol for Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture and Plating: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of Cyclo-(Pro-Gly) for a specified time (e.g., 2 hours).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration that robustly stimulates NO production (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The amount of NO produced in the presence of Cyclo-(Pro-Gly) is compared to that in the LPS-stimulated control group.

Cytokine Release Assay:

-

Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are pre-treated with Cyclo-(Pro-Gly) and then stimulated with LPS.

-

Supernatant Collection: After 24 hours, the cell culture supernatant is collected.

-

Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Data Analysis: Cytokine concentrations in the Cyclo-(Pro-Gly) treated groups are compared to the LPS-stimulated control.

IGF-1 Signaling Pathway Analysis

Objective: To investigate the effect of Cyclo-(Pro-Gly) on the IGF-1 signaling pathway. While direct studies on Cyclo-(Pro-Gly) are limited, the methodology can be adapted from studies on the related linear dipeptide, Pro-Gly.

Commonly Used Cell Line:

-

HepG2 (Human hepatocellular carcinoma): This cell line is often used to study liver-related metabolic pathways, including IGF-1 production and signaling.

General Protocol for Western Blot Analysis of IGF-1 Signaling Proteins:

-

Cell Culture and Treatment: HepG2 cells are cultured and treated with various concentrations of Cyclo-(Pro-Gly) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the IGF-1 signaling pathway (e.g., phosphorylated and total forms of JAK2 and STAT5).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

Signaling Pathways

References

- 1. ACTH(6–9)PGP Peptide Protects SH-SY5Y Cells from H2O2, tert-Butyl Hydroperoxide, and Cyanide Cytotoxicity via Stimulation of Proliferation and Induction of Prosurvival-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Effects of Cyclo-(Pro-Gly)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclo-(Pro-Gly), also known as cycloprolylglycine (cGP), is an endogenous cyclic dipeptide that has garnered significant scientific interest due to its diverse and potent biological activities. Structurally, it is a simple yet stable molecule formed from the cyclization of the amino acids proline and glycine.[1] Found in various biological fluids, including human plasma and cerebrospinal fluid, Cyclo-(Pro-Gly) has emerged as a promising therapeutic agent for a range of neurological and inflammatory conditions. This technical guide provides a comprehensive review of the current literature on the biological effects of Cyclo-(Pro-Gly), with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Neuroprotective and Nootropic Effects

Cyclo-(Pro-Gly) has demonstrated significant neuroprotective and cognitive-enhancing properties in numerous preclinical studies. These effects are attributed to its ability to modulate key signaling pathways involved in neuronal survival, synaptic plasticity, and memory formation.

Anti-amnesic and Memory-Enhancing Activities

Cyclo-(Pro-Gly) has been shown to possess anti-amnesic effects and to be a memory-facilitating substance.[2] In animal models, it has been shown to improve spatial memory and reduce amyloid plaque burden in a transgenic mouse model of Alzheimer's disease.[3]

Table 1: Quantitative Data on Nootropic and Neuroprotective Effects of Cyclo-(Pro-Gly)

| Biological Effect | Model/Assay | Species | Dose/Concentration | Key Finding | Reference |

| Depolarization of synaptoneurosomes | In vitro | Rat | Threshold: 10⁻⁹ M | Dose-dependent and saturable depolarization. | [4] |

| Antidepressant-like effect | Tail Suspension Test | Mouse | 1 and 2 mg/kg, i.p. (chronic) | Significant decrease in immobility time. | |

| Increased Bdnf mRNA | Frontal Cortex | Mouse | 2 mg/kg, i.p. for 14 days | Increased expression of brain-derived neurotrophic factor mRNA. | |

| Increased BDNF content | Neuronal cell culture | - | 10⁻⁷ M and 10⁻³ M | Increased content of brain-derived neurotrophic factor. | |

| Memory improvement | APP/PS1 mice | Mouse | 20 mg/kg, intranasal | Improved spatial memory and reduced amyloid plaque burden. | [3] |

| Anti-amnesic activity | Passive avoidance test | Rat | 0.1 and 10 mg/kg, i.p. | 76% anti-amnesic activity. |

Neuroprotection Against Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Cyclo-(Pro-Gly) has been shown to protect neurons from glutamate-induced cell death.

This protocol is adapted from studies investigating glutamate (B1630785) toxicity in the human neuroblastoma SH-SY5Y cell line.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of Cyclo-(Pro-Gly) for a specified period (e.g., 1-2 hours).

-

Induce excitotoxicity by adding glutamate to the culture medium at a final concentration known to cause cell death in this cell line (e.g., 40 mM). A control group without glutamate should be included.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Cell Viability Assessment:

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The formazan (B1609692) crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

-

LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells using a commercially available kit. Increased LDH activity indicates decreased cell viability.

-

-

Data Analysis: Compare the viability of cells treated with Cyclo-(Pro-Gly) and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Anti-inflammatory and Analgesic Properties

Cyclo-(Pro-Gly) exhibits potent anti-inflammatory and analgesic effects, suggesting its therapeutic potential in inflammatory pain conditions.

Attenuation of Inflammatory Responses

In a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages, Cyclo-(Pro-Gly) inhibited the release of the pro-inflammatory cytokine TNF-α with an IC50 value of 4.5 µg/mL. It also downregulated the expression of IL-1β and IL-6.

Analgesic Effects in Pain Models

Cyclo-(Pro-Gly) has been shown to attenuate nociceptive behavior in various animal models of pain, including the formalin test and carrageenan-induced hyperalgesia.

Table 2: Quantitative Data on Anti-inflammatory and Analgesic Effects of Cyclo-(Pro-Gly)

| Biological Effect | Model/Assay | Species | Dose/Concentration | Key Finding | Reference |

| Inhibition of TNF-α release | LPS-induced RAW 264.7 macrophages | - | IC50: 4.5 µg/mL | Inhibition of a key pro-inflammatory cytokine. | |

| Antinociception (early phase) | Formalin test | Mouse | 10 µmol/kg, i.p. | Significant reduction in licking time. | |

| Antinociception (late phase) | Formalin test | Mouse | 1 and 10 µmol/kg, i.p. | Significant reduction in licking time. | |

| Antinociceptive effect | Acetic acid-induced writhing | Mouse | 10 µmol/kg, i.p. | Effect lasted for up to 6 hours. | |

| Increased pain latency | Hot plate test | Mouse | 0.1, 1, and 10 µmol/kg, i.p. | Significant increase in latency to response. |

This protocol is a standard method to assess in vivo anti-inflammatory activity.

-

Animal Model: Use male Swiss mice (25-30 g).

-

Treatment: Administer Cyclo-(Pro-Gly) or vehicle (saline) intraperitoneally (i.p.) 30 minutes before the inflammatory insult.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.

-

Myeloperoxidase (MPO) Assay (for neutrophil infiltration):

-

At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals and dissect the paw tissue.

-

Homogenize the tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifuge the homogenate and collect the supernatant.

-

Measure MPO activity in the supernatant by a colorimetric assay using a substrate such as o-dianisidine dihydrochloride (B599025) and H₂O₂. The change in absorbance is measured spectrophotometrically at 460 nm. MPO activity is an indicator of neutrophil accumulation in the inflamed tissue.

-

-

Data Analysis: Compare the paw edema volume and MPO activity in the Cyclo-(Pro-Gly)-treated group with the vehicle-treated group.

Mechanisms of Action: Signaling Pathways

The biological effects of Cyclo-(Pro-Gly) are mediated through its interaction with several key signaling pathways.

Modulation of the IGF-1 Signaling Pathway

A primary mechanism of action for Cyclo-(Pro-Gly) is its regulation of the Insulin-like Growth Factor-1 (IGF-1) signaling pathway. Cyclo-(Pro-Gly) is a metabolite of IGF-1 and competes with IGF-1 for binding to IGF-binding proteins (IGFBPs), particularly IGFBP-3. This competition modulates the bioavailability of free IGF-1, which can then activate the IGF-1 receptor (IGF-1R). The downstream signaling cascade involves the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Cyclo-(Pro-Gly) modulation of the IGF-1 signaling pathway.

Positive Allosteric Modulation of AMPA Receptors

Cyclo-(Pro-Gly) acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This modulation enhances the receptor's response to glutamate, leading to increased calcium influx. The rise in intracellular calcium activates downstream signaling cascades, including the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) pathway. Activated CaMKII can then phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to the increased expression of genes involved in synaptic plasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).

Cyclo-(Pro-Gly) modulation of the AMPA receptor signaling pathway.

Pharmacokinetics

Cyclo-(Pro-Gly) is a stable, lipophilic molecule that can cross the blood-brain barrier. Its elimination half-life is reported to be approximately 7 hours. Studies have shown that it can be absorbed after oral administration. The oral bioavailability of the related dipeptide Pro-Hyp has been reported to be 19.3% in rats, while that of Gly-Pro was very low. Further studies are needed to fully characterize the pharmacokinetic profile of Cyclo-(Pro-Gly).

Conclusion

Cyclo-(Pro-Gly) is a multifaceted endogenous dipeptide with a wide range of biological activities that hold significant therapeutic promise. Its neuroprotective, nootropic, anti-inflammatory, and analgesic effects are well-documented in preclinical models. The mechanisms underlying these effects are beginning to be understood, with the modulation of the IGF-1 and AMPA receptor signaling pathways emerging as key players. The favorable pharmacokinetic properties of Cyclo-(Pro-Gly), including its ability to cross the blood-brain barrier, further enhance its potential as a drug candidate. Future research should focus on conducting comprehensive dose-response studies to establish clear EC50 and IC50 values for its various biological effects, further elucidating the intricate details of its signaling pathways, and ultimately, translating the promising preclinical findings into clinical applications for the treatment of neurological and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo-(Pro-Gly) interaction with protein and enzyme targets

An In-depth Technical Guide to the Interaction of Cyclo-(Pro-Gly) with Protein and Enzyme Targets

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-(Pro-Gly), also known as cGP, is an endogenous cyclic dipeptide and a metabolite of Insulin-like Growth Factor-1 (IGF-1).[1] Possessing a stable 2,5-diketopiperazine structure, cGP is orally bioavailable and crosses the blood-brain barrier, making it a molecule of significant interest in neuroscience and pharmacology.[1] This technical guide provides a comprehensive overview of the known interactions between cGP and its biological targets. It details its primary role in regulating IGF-1 homeostasis through competitive binding with IGF-binding protein-3 (IGFBP-3), its neuromodulatory effects via allosteric modulation of neurotransmitter receptors, and its potential for enzyme inhibition, drawing parallels from closely related cyclic dipeptides. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Key Protein and Enzyme Interactions

Cyclo-(Pro-Gly) exerts its biological effects through direct interaction with several key proteins. The mechanisms range from competitive binding to allosteric modulation.

Regulation of IGF-1 Homeostasis via IGFBP-3

The most well-characterized function of cGP is its role in the regulation of Insulin-like Growth Factor-1 (IGF-1). IGF-1 is a critical hormone for growth and neurodevelopment, but its bioavailability is tightly controlled by a family of IGF-binding proteins (IGFBPs), primarily IGFBP-3.[2]

cGP is formed from the enzymatic breakdown of the N-terminal of free IGF-1.[3] This origin is crucial, as the N-terminal is a primary binding site for IGFBPs. Consequently, cGP retains a strong binding affinity for IGFBP-3.[3] It acts as a natural competitive antagonist, binding to IGFBP-3 and displacing IGF-1, thereby increasing the concentration of free, bioavailable IGF-1 in circulation and tissues. This mechanism allows cGP to normalize IGF-1 function under various pathophysiological conditions.

Allosteric Modulation of Neurotransmitter Receptors

cGP exhibits significant neuroprotective and nootropic (cognitive-enhancing) effects, which are attributed to its interaction with key neurotransmitter receptors.

-

AMPA Receptors: cGP has been identified as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By binding to a site distinct from the glutamate (B1630785) binding site, it enhances receptor-mediated currents, which in turn upregulates the brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), signaling pathway. This pathway is fundamental for synaptic plasticity, learning, and memory.

-

GABAA Receptors: Evidence also suggests that cGP acts as a positive allosteric modulator of the GABAA receptor, which could contribute to its reported anxiolytic properties.

Enzyme Inhibition: A Case Study with Cyclo-(His-Pro)

While direct enzyme inhibition data for Cyclo-(Pro-Gly) is not extensively documented in publicly available literature, studies on closely related cyclic dipeptides provide a strong model for this potential mechanism. For instance, Cyclo-(His-Pro) , which shares the same diketopiperazine scaffold, has been shown to be an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . This interaction reroutes the glycolytic flux towards the pentose (B10789219) phosphate (B84403) pathway, increasing NADPH levels and enhancing tolerance to oxidative stress. Given the structural similarity, it is plausible that cGP could interact with and modulate the activity of specific enzymes, representing an important area for future investigation.

Quantitative Interaction Data

Quantitative data on the binding affinity and inhibitory constants of cGP with its primary targets are sparse. However, data from the well-studied analog Cyclo-(His-Pro) provides valuable insight into the potential potency of this class of molecules.

| Ligand | Target Protein/Enzyme | Assay Type | Parameter | Value |

| Cyclo-(His-Pro) | GAPC1 (plant GAPDH) | Enzyme Activity | IC50 | ~200 µM |

| Cyclo-(His-Pro) | GAPC1 (plant GAPDH) | Microscale Thermophoresis | Kd (Binding Affinity) | ~40 µM |

Note: The data presented is for Cyclo-(His-Pro), a structural analog of Cyclo-(Pro-Gly). These values serve as a reference for the potential interaction strength of cyclic dipeptides with enzyme targets.

Signaling Pathways

The interactions of cGP with its targets trigger downstream signaling cascades that are critical to its physiological effects.

IGF-1 Bioavailability Regulation Pathway

cGP directly modulates the availability of free IGF-1. This pathway illustrates the competitive binding mechanism at the core of cGP's homeostatic function.

Caption: Regulation of IGF-1 bioavailability by Cyclo-(Pro-Gly).

Neuromodulatory Signaling via AMPA/BDNF Pathway

cGP's role as a positive allosteric modulator of AMPA receptors initiates a cascade that enhances neuronal function and survival.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of Cyclo-(Pro-Gly)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo-(Pro-Gly) is a cyclic dipeptide with a diketopiperazine structure. It is a naturally occurring molecule and has been investigated for various biological activities. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of such cyclic peptides. This protocol details the synthesis of Cyclo-(Pro-Gly) using the fluorenylmethyloxycarbonyl (Fmoc) protection strategy on a Wang resin, followed by cleavage and solution-phase cyclization.

Principle of the Method

The synthesis begins with a pre-loaded Fmoc-Pro-Wang resin. The Fmoc protecting group on the proline is removed, and the subsequent amino acid, Fmoc-Gly-OH, is coupled to the free amine. The resulting linear dipeptide is then cleaved from the solid support, and the protecting groups are removed. The deprotected linear dipeptide, H-Pro-Gly-OH, readily undergoes intramolecular cyclization in solution to form the desired Cyclo-(Pro-Gly).

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of Cyclo-(Pro-Gly) based on a starting scale of 0.5 mmol of Fmoc-Pro-Wang resin.

Table 1: Reagent Quantities for 0.5 mmol Synthesis Scale

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalence |

| Fmoc-Pro-Wang Resin (0.7 mmol/g) | - | 714 mg | 1.0 |

| Fmoc-Gly-OH | 297.31 | 743 mg | 5.0 |

| HBTU | 379.25 | 948 mg | 5.0 |

| HOBt | 135.12 | 338 mg | 5.0 |

| DIPEA | 129.24 | 870 µL | 10.0 |

| Piperidine (B6355638) | 85.15 | - | - |

| DMF | 73.09 | - | - |

| DCM | 84.93 | - | - |

| TFA | 114.02 | - | - |

| TIS | 158.36 | - | - |

Table 2: Expected Yield and Purity at Each Stage

| Stage | Description | Expected Yield (%) | Typical Purity (%) |

| 1. Resin Loading | Starting Fmoc-Pro-Wang Resin | 100 | >99 |

| 2. Glycine Coupling | Formation of Fmoc-Gly-Pro-Wang Resin | >98 | >95 |

| 3. Cleavage | Cleavage of H-Pro-Gly-OH from resin | 85-95 | >90 (crude) |

| 4. Cyclization & Purification | Formation of pure Cyclo-(Pro-Gly) | 70-85 (after purification) | >98 |

Experimental Protocols

Materials and Reagents

-

Fmoc-Pro-Wang resin (substitution: 0.7 mmol/g)

-

Fmoc-Gly-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

Protocol Steps

Step 1: Resin Swelling

-

Place 714 mg (0.5 mmol) of Fmoc-Pro-Wang resin into a solid-phase synthesis vessel.

-

Add 10 mL of DMF to the resin.

-

Swell the resin by shaking for 30 minutes at room temperature.

-

Drain the DMF.

Step 2: Fmoc Deprotection of Proline

-

Add 10 mL of 20% piperidine in DMF to the swollen resin.

-

Shake for 5 minutes at room temperature.

-

Drain the solution.

-

Add another 10 mL of 20% piperidine in DMF.

-

Shake for 15 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Step 3: Glycine Coupling

-

In a separate vial, dissolve Fmoc-Gly-OH (743 mg, 2.5 mmol, 5 eq), HBTU (948 mg, 2.5 mmol, 5 eq), and HOBt (338 mg, 2.5 mmol, 5 eq) in 5 mL of DMF.

-

Add DIPEA (870 µL, 5.0 mmol, 10 eq) to the activation solution and mix for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.

Step 4: Final Fmoc Deprotection

-

Repeat Step 2 to remove the Fmoc group from the newly coupled glycine.

Step 5: Cleavage of the Linear Dipeptide from the Resin

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

-

Add 10 mL of the cleavage cocktail to the resin.

-

Shake for 2 hours at room temperature.

-

Filter the solution to collect the cleaved peptide.

-

Wash the resin with an additional 2 mL of TFA and combine the filtrates.

-

Precipitate the crude linear peptide by adding the TFA solution dropwise to 50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice with cold diethyl ether.

-

Dry the crude H-Pro-Gly-OH peptide under vacuum.

Step 6: Cyclization to Cyclo-(Pro-Gly)

-

Dissolve the crude linear dipeptide in a suitable solvent such as DMF or a mixture of DMF/DCM at a high dilution (e.g., 1-2 mg/mL).

-

Add a mild base such as DIPEA (1-2 equivalents) to facilitate the cyclization. The Pro-Gly sequence is highly prone to spontaneous cyclization, and often heating the solution in a solvent like toluene (B28343) or xylene under reflux is sufficient.[1]

-

Monitor the reaction by HPLC or LC-MS until the linear dipeptide is consumed (typically 2-24 hours).

-

Remove the solvent under reduced pressure.

Step 7: Purification

-

Purify the crude Cyclo-(Pro-Gly) by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the pure product and lyophilize to obtain a white powder.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of Cyclo-(Pro-Gly).

Caption: Logical relationship of steps in Cyclo-(Pro-Gly) synthesis.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Cyclo-(Pro-Gly) Purification

Introduction

Cyclo-(Pro-Gly) is a cyclic dipeptide with a range of biological activities, making it a molecule of interest for researchers in pharmaceuticals, neuroscience, and biochemistry.[1][2] Its potential therapeutic applications necessitate high-purity samples for accurate in vitro and in vivo studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides and small molecules like Cyclo-(Pro-Gly) due to its high resolution and scalability. This document provides a detailed application note and protocols for the analytical and preparative HPLC purification of Cyclo-(Pro-Gly).

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C8 or C18 alkyl chains, while the mobile phase is a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). A small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (FA), is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring consistent protonation of the analyte.

In the case of Cyclo-(Pro-Gly) purification, the sample is loaded onto the column in a mobile phase with a high aqueous content. The relatively nonpolar Cyclo-(Pro-Gly) molecules adsorb to the hydrophobic stationary phase. A gradient elution is then employed, where the concentration of the organic modifier in the mobile phase is gradually increased. This decreases the polarity of the mobile phase, causing the bound molecules to partition back into the mobile phase and elute from the column. Molecules with greater hydrophobicity will be retained longer on the column and elute at higher organic solvent concentrations.

Quantitative Data Summary

| Parameter | Value | HPLC Conditions | Source |

| Purity | ≥98% | Not Specified | [1] |

| Purity | >98% | Not Specified | [2] |

| Purity | 96% | Column: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: 100% Methanol, Flow Rate: Not Specified, Detection: Not Specified | [3] |

| Retention Time | 2.778 min | Column: C18 (250 mm x 4.6 mm, 5 µm), Mobile Phase: 100% Methanol, Flow Rate: Not Specified, Detection: Not Specified | |

| Retention Time | 2.0571 min | Column: Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm), Mobile Phase: Gradient elution (details not specified), System: UPLC-MS/MS | |

| Yield | Not Reported | Not Applicable |

Experimental Protocols

1. Analytical HPLC Protocol for Cyclo-(Pro-Gly) Purity Assessment

This protocol is designed for determining the purity of a Cyclo-(Pro-Gly) sample and for optimizing the separation conditions before scaling up to preparative HPLC.

Materials and Equipment:

-

Cyclo-(Pro-Gly) sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Analytical HPLC system with a UV detector

-

Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or helium sparging.

-

-

Sample Preparation:

-

Dissolve the crude or synthesized Cyclo-(Pro-Gly) in a suitable solvent, such as DMSO or the initial mobile phase (e.g., 95% A, 5% B), to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

HPLC Method:

-

Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 10-20 µL.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B (column wash)

-

30.1-35 min: 5% B (column re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of Cyclo-(Pro-Gly) as the percentage of the area of the main peak relative to the total area of all peaks.

-

2. Preparative HPLC Protocol for Cyclo-(Pro-Gly) Purification

This protocol is for purifying larger quantities of Cyclo-(Pro-Gly) based on the optimized conditions from the analytical scale.

Materials and Equipment:

-

Crude Cyclo-(Pro-Gly) sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Preparative HPLC system with a UV detector and fraction collector

-

Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Rotary evaporator

-

Lyophilizer (freeze-dryer)

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A and B as described in the analytical protocol, but in larger volumes suitable for the preparative run.

-

-

Sample Preparation:

-

Dissolve the crude Cyclo-(Pro-Gly) in a minimal volume of the initial mobile phase or a solvent like DMSO. The concentration should be as high as possible without causing precipitation.

-

Filter the sample solution to remove any particulate matter.

-

-

Preparative HPLC Method:

-

Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm).

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV at 214 nm.

-

Injection Volume: This will depend on the column's loading capacity and the sample concentration. A loading study may be necessary to determine the optimal injection volume.

-

Gradient Program: Use the same gradient profile as the analytical method, but adjust the segment times to account for the larger column volume and higher flow rate.

-

-

Fraction Collection:

-

Set the fraction collector to collect fractions based on the UV signal. Collect the peak corresponding to Cyclo-(Pro-Gly).

-

-

Post-Purification Processing:

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Pooling: Combine the fractions that meet the desired purity level.

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified Cyclo-(Pro-Gly) as a white powder.

-

-

Yield Calculation:

-

Weigh the final lyophilized product and calculate the purification yield as a percentage of the initial crude material.

-

Visualizations

Caption: Experimental workflow for the HPLC purification of Cyclo-(Pro-Gly).

Caption: Logical strategy for HPLC method development for Cyclo-(Pro-Gly) purification.

References

Application Notes and Protocols for the Administration of Cyclo-(Pro-Gly) in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Cyclo-(Pro-Gly), a cyclic dipeptide with neuroprotective, anti-inflammatory, and cognitive-enhancing properties, in various rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Overview and Physicochemical Properties

Cyclo-(Pro-Gly), also known as Cyclo(glycylprolyl) or cGP, is a metabolite of insulin-like growth factor-1 (IGF-1). Its cyclic structure confers enzymatic stability and increased lipophilicity, facilitating its passage across the blood-brain barrier.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and phosphate-buffered saline (PBS) |

Administration Routes and Dosages

The choice of administration route and dosage depends on the specific research question and the targeted therapeutic area. Below are protocols for intraperitoneal, oral, and intranasal administration.

Intraperitoneal (I.P.) Injection

This route is commonly used for systemic administration to study the antinociceptive and anti-inflammatory effects of Cyclo-(Pro-Gly).

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve Cyclo-(Pro-Gly) in sterile 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration. For example, to achieve a dose of 10 µmol/kg in a 25g mouse with an injection volume of 100 µL, the concentration would be 3.85 mg/mL.

-

Ensure the solution is clear and free of particulates. Vortex if necessary.

-

-

Animal Handling and Injection:

-

Weigh the animal to determine the precise injection volume.

-

Gently restrain the mouse or rat, exposing the lower abdominal quadrants.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the Cyclo-(Pro-Gly) solution.

-

Monitor the animal for any immediate adverse reactions.

-

Oral Gavage

Oral administration is suitable for assessing the systemic efficacy and oral bioavailability of Cyclo-(Pro-Gly), particularly in models of chronic disease.

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve Cyclo-(Pro-Gly) in sterile water or a suitable vehicle. For studies investigating neuroprotective effects in rats, Cyclo-(Pro-Gly) has been incorporated into food pellets.[1]

-

-

Animal Handling and Gavage:

-

Weigh the animal to determine the correct dosage.

-

For liquid formulations, use a flexible or rigid gavage needle appropriate for the size of the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

-

Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.

-

Slowly administer the calculated volume of the solution.

-

Observe the animal to ensure proper swallowing and absence of respiratory distress.

-

Intranasal (I.N.) Administration

This non-invasive route allows for direct delivery to the central nervous system, bypassing the blood-brain barrier, making it ideal for neurological studies.

Protocol:

-

Preparation of Dosing Solution:

-

Dissolve Cyclo-(Pro-Gly) in phosphate-buffered saline (PBS; pH 7.4) to the desired concentration. A concentration of 80 µg/µL has been used for a 20 mg/kg dose in mice.[2]

-

-

Animal Handling and Administration:

-

Lightly anesthetize the animal if necessary to prevent sneezing and ensure accurate delivery.

-

Hold the animal in a supine position.

-

Using a micropipette, administer small droplets (e.g., 2-3 µL) of the solution into alternating nostrils, allowing time for inhalation between drops.

-

Keep the animal in a supine position for a short period after administration to facilitate absorption.

-

Experimental Protocols

Assessment of Antinociceptive and Anti-inflammatory Effects in Mice

3.1.1. Formalin Test:

This model assesses both neurogenic and inflammatory pain.

-

Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) or vehicle via I.P. injection 30-60 minutes before the formalin injection.

-

Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately place the mouse in an observation chamber. Record the cumulative time (in seconds) the animal spends licking the injected paw during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

3.1.2. Carrageenan-Induced Paw Edema:

This model evaluates acute inflammation.

-

Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) or vehicle via I.P. injection 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model

3.2.1. Morris Water Maze:

This task assesses spatial learning and memory.

-

Chronic Administration of Cyclo-(Pro-Gly): Administer Cyclo-(Pro-Gly) (e.g., 20 mg/kg) or vehicle intranasally daily for a specified period (e.g., 28 days) to APP/PS1 transgenic mice and wild-type controls.[2]

-

Acquisition Phase (Training):

-

For 5-8 consecutive days, conduct 4 trials per day for each mouse.

-

In each trial, place the mouse in a different quadrant of the pool and allow it to swim freely to find a hidden platform.

-

If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial (Memory Test):

-

24 hours after the last training session, remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Quantitative Data Summary

The following tables summarize quantitative data from studies administering Cyclo-(Pro-Gly) in rodent models.

Table 1: Pharmacokinetic Parameters of Cyclo-(Pro-Gly)

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Elimination Half-life | ~7 hours | Not Specified | Not Specified | Not Specified | [3] |

| Brain Uptake | Readily crosses the blood-brain barrier | Rat | Not Specified | Not Specified | [3] |

Note: Detailed pharmacokinetic studies with specific Cmax, Tmax, and bioavailability data for different routes are limited in the reviewed literature.

Table 2: Efficacy of Intraperitoneal Cyclo-(Pro-Gly) in the Mouse Formalin Test

| Treatment Group | Dose (µmol/kg) | Licking Time (seconds) - Early Phase (0-5 min) | % Inhibition | Licking Time (seconds) - Late Phase (15-30 min) | % Inhibition |

| Vehicle (Saline) | - | 65.6 ± 6.7 | - | 239.5 ± 24.2 | - |

| Cyclo-(Pro-Gly) | 0.1 | 38.9 ± 4.5 | 40.6% | 145.6 ± 15.1 | 39.2% |

| Cyclo-(Pro-Gly) | 1 | 37.3 ± 3.9 | 43.1% | 125.9 ± 13.2 | 47.4% |

| Cyclo-(Pro-Gly) | 10 | 33.7 ± 3.5 | 48.6% | 108.0 ± 11.5 | 54.9% |

| Morphine | 17.5 | 20.4 ± 2.2 | 68.9% | 63.5 ± 7.1 | 73.5% |

*Data are presented as mean ± SEM (n=6). *p < 0.01 compared to vehicle.

Table 3: Efficacy of Intraperitoneal Cyclo-(Pro-Gly) in Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (µmol/kg) | Paw Edema Inhibition (%) at 3 hours |

| Cyclo-(Pro-Gly) | 10 | Significant reduction (quantitative data not specified) |

Note: While studies report a significant reduction in paw edema, specific quantitative data on paw volume or thickness changes were not consistently available in the reviewed abstracts.

Table 4: Efficacy of Intranasal Cyclo-(Pro-Gly) in the Morris Water Maze in APP/PS1 Mice

| Treatment Group | Escape Latency (seconds) - Day 8 of Training | Time in Target Quadrant (seconds) - Probe Trial |

| WT + Vehicle | ~20 | ~25 |

| APP/PS1 + Vehicle | ~40 | ~15 |

| APP/PS1 + cGP (20 mg/kg) | ~25 | ~22 |

*Approximate values interpreted from graphical data. cGP treatment significantly reduced escape latency and increased time in the target quadrant in APP/PS1 mice compared to vehicle-treated APP/PS1 mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of Cyclo-(Pro-Gly) and a typical experimental workflow.

Caption: Cyclo-(Pro-Gly) modulation of the IGF-1 signaling pathway.

Caption: Neuroprotective action of Cyclo-(Pro-Gly) via the MDM2-p53 pathway.

Caption: General experimental workflow for in vivo rodent studies.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Cyclo-(Pro-Gly)

For Researchers, Scientists, and Drug Development Professionals

Introduction